3-tert-Butylbenzoyl chloride

Descripción general

Descripción

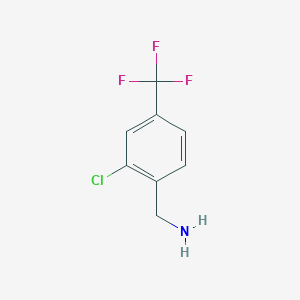

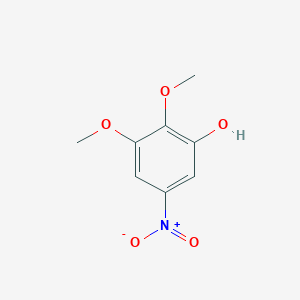

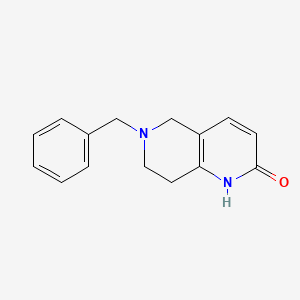

3-tert-Butylbenzoyl chloride is a chemical compound with the molecular formula C11H13ClO . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring attached to a tert-butyl group and a benzoyl chloride group . The molecule has a molecular weight of 196.67 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.67 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 193 . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Hexa-tert-butyl-benzil and -benzoin : 3-tert-Butylbenzoyl chloride is used in the reduction process with Mg–MgI2 under ultrasonic irradiation, leading to the formation of hexa-tert-butyl-benzil and -benzoin. The process also yields 2,2′,4,4′,6-penta-tert-butylbenzil, and the possible mechanisms for the loss of the But group are explored (Frey & Rappoport, 1997).

Characterization of 4-tert-Butylbenzoyl Amoxicillin : In a study, 4-tert-butylbenzoyl amoxicillin was synthesized by reacting amoxicillin with 4-tert-butylbenzoyl chloride. Its antibacterial activity against various bacteria was tested using the paper disk diffusion method, showcasing its specific spectrum activity (Siddiq et al., 2022).

Catalytic Activities

Catalytic Activities in Ruthenium(II) Carbonyl Chloride Complexes : A series of ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including this compound, have been synthesized. These complexes showed catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Catalysis in Iridium-Catalyzed Ketone Hydrosilylation : Benzimidazolium chlorides, including this compound, were used as precursors to N-heterocyclic carbene ligands in iridium complexes. These complexes showed catalytic activity for the hydrosilylation of aryl methyl ketones, exhibiting substrate specificity (Chianese et al., 2009).

Synthesis of Complex Compounds

Synthesis of Schiff Base Complexes : Schiff base complexes were synthesized using this compound, showing efficient catalytic activities towards cyclohexane oxidation (Sutradhar et al., 2016).

- -ylidene, which displayed potent anticancer and antimicrobial properties (Ray et al., 2007).

Mechanistic Insights

Mechanistic Study of Friedel-Crafts Acylation : A study examined the Friedel-Crafts acylation between 4-tert-butylbenzoyl chloride and mesitylene, revealing insights into the reaction's kinetics and the role of the acylium ion (Huang et al., 2013).

Study on Alkylation of Benzofuran : The alkylation of benzofuran with tert-butyl chloride, which involves this compound, was studied, showing that alkylation primarily occurs at the 3-position, highlighting the influence of solvents and catalysts on product ratios (Karakhanov et al., 1971, 1974).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-tert-Butylbenzoyl chloride is primarily used in synthetic organic chemistry . It is a reagent used for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The primary targets of this compound are therefore organic compounds that can undergo reactions with it to form tertiary butyl esters .

Mode of Action

The compound interacts with its targets through a chemical reaction process. It introduces the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by the use of flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of tertiary butyl esters . These esters have large applications in synthetic organic chemistry .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant .

Result of Action

The primary result of the action of this compound is the formation of tertiary butyl esters . These esters are used in a variety of applications in synthetic organic chemistry .

Action Environment

The action of this compound is influenced by the environment in which the reaction takes place. The use of flow microreactor systems enhances the efficiency, versatility, and sustainability of the reaction process . The compound should be stored in an inert atmosphere at room temperature .

Propiedades

IUPAC Name |

3-tert-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLMOVQXUVCWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622863 | |

| Record name | 3-tert-Butylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-36-7 | |

| Record name | 3-tert-Butylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)